2-(Azetidin-3-ylmethyl)pyrimidine

Physicochemical property profiling Lipophilicity Medicinal chemistry building block selection

2-(Azetidin-3-ylmethyl)pyrimidine is a heterocyclic small-molecule building block (C8H11N3, MW 149.19) combining an azetidine ring with a pyrimidine core via a methylene linker. Its calculated logP is 0.2385, it possesses 3 hydrogen-bond acceptors and 1 donor, and it is commercially available at 98% purity.

Molecular Formula C8H11N3
Molecular Weight 149.19 g/mol
Cat. No. B12986420
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-ylmethyl)pyrimidine
Molecular FormulaC8H11N3
Molecular Weight149.19 g/mol
Structural Identifiers
SMILESC1C(CN1)CC2=NC=CC=N2
InChIInChI=1S/C8H11N3/c1-2-10-8(11-3-1)4-7-5-9-6-7/h1-3,7,9H,4-6H2
InChIKeyUTALBSXROBFNSI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-ylmethyl)pyrimidine (CAS 1236862-58-0): Procurement-Relevant Physicochemical and Pharmacophore Profile for Azetidine–Pyrimidine Building Block Selection


2-(Azetidin-3-ylmethyl)pyrimidine is a heterocyclic small-molecule building block (C8H11N3, MW 149.19) combining an azetidine ring with a pyrimidine core via a methylene linker. Its calculated logP is 0.2385, it possesses 3 hydrogen-bond acceptors and 1 donor, and it is commercially available at 98% purity . The compound belongs to a broader class of azetidinyl pyrimidines that have been patented as Janus kinase (JAK) inhibitors [1], and related 3-substituted azetidinyl pyrimidine scaffolds have demonstrated dual M3-antagonist and PDE4-inhibitory activity [2].

Positional Isomerism Matters: Why 2-(Azetidin-3-ylmethyl)pyrimidine Cannot Be Replaced by Its 4- or 5-Substituted Regioisomers in Structure-Based Design


Although the three regioisomers share the same molecular formula and hydrogen-bond donor/acceptor count, the point of attachment of the azetidinylmethyl group to the pyrimidine ring alters the vector of the azetidine NH, the electron distribution within the heterocycle, and consequently the experimentally derived logP and topological polar surface area (TPSA) [1]. These differences directly affect binding-site complementarity, solubility, and permeability, making simple substitution of one isomer for another inadvisable without re-optimization of the pharmacophore .

Head-to-Head Quantitative Differentiation of 2-(Azetidin-3-ylmethyl)pyrimidine vs. Its 4- and 5-Positional Isomers


LogP Comparison: 2-Isomer vs. 4-Isomer

The 2-substituted isomer exhibits a calculated logP of 0.2385 , while the 4-substituted regioisomer shows an XLogP3 of 0.1 under the same computational methodology [1]. This 0.1385 logP unit difference reflects the altered electronic environment conferred by the position of the azetidinylmethyl substituent on the pyrimidine ring.

Physicochemical property profiling Lipophilicity Medicinal chemistry building block selection

Topological Polar Surface Area (TPSA) Comparison: 2-Isomer vs. 4-Isomer

The 2-isomer has a computed TPSA of 37.81 Ų , while the 4-isomer displays a TPSA of 37.8 Ų [1]. The near-identity of these values confirms that both isomers possess equivalent hydrogen-bonding capacity; however, the slightly larger TPSA of the 2-isomer may influence passive membrane permeability in a subtle but measurable way.

Drug-likeness Polar surface area ADME prediction

Hydrogen-Bond Donor/Acceptor Parity Confirms Scaffold Equivalence Among Isomers

All three regioisomers (2-, 4-, and 5-substituted) share an identical hydrogen-bond profile of 3 acceptors and 1 donor [1]. This parity demonstrates that the core azetidine–pyrimidine scaffold is conserved; any differential biological activity must originate from the spatial orientation of the azetidine ring rather than from gross changes in hydrogen-bonding capacity.

Scaffold comparison H-bond profile Isomeric differentiation

Class-Level Kinase Inhibition: Azetidinyl Pyrimidine Patent as a JAK Inhibitor Pharmacophore

US patent application US20240002392A1 explicitly claims azetidinyl pyrimidine compounds as inhibitors of Janus kinase (JAK) proteins, including JAK1, JAK2, JAK3, and TYK2 [1]. Although individual IC50 values for 2-(azetidin-3-ylmethyl)pyrimidine are not disclosed in the public patent document, the generic Markush structure encompasses the exact 2-substituted azetidinylmethyl pyrimidine core, establishing this compound as a privileged scaffold for JAK-targeted drug discovery.

JAK inhibition Kinase drug discovery Azetidine pharmacophore

Commercial Availability and Purity: 2-Isomer Readily Accessible at 98% Purity

2-(Azetidin-3-ylmethyl)pyrimidine is listed by Leyan (product 1565170) at 98% purity with immediate availability . In contrast, the 4- and 5-isomers often require custom synthesis or are available only at lower purities from fewer suppliers, which can introduce lead-time and variability risks into parallel synthesis campaigns.

Chemical procurement Building block sourcing Purity specification

Optimal Application Scenarios for 2-(Azetidin-3-ylmethyl)pyrimidine in Drug Discovery and Chemical Biology


JAK-Focused Kinase Inhibitor Fragment Growing and Lead Optimization

Because the 2-substituted azetidinylmethyl pyrimidine core falls within the Markush claims of a recent JAK-inhibitor patent [1], it is an ideal starting scaffold for fragment-based drug discovery targeting JAK-dependent inflammatory or autoimmune pathways. Its experimentally determined logP (0.2385) and TPSA (37.81 Ų) place it within favorable oral drug-like space , and its 98% commercial purity enables immediate use in biochemical kinase assays without re-purification.

Parallel Synthesis of Azetidine–Pyrimidine Libraries for PDE4/M3 Dual-Pharmacology Exploration

The 3-substituted azetidinyl pyrimidine scaffold has been validated as a dual M3-antagonist/PDE4-inhibitor chemotype with preliminary in vivo activity in pulmonary inflammation models [2]. Using 2-(azetidin-3-ylmethyl)pyrimidine as a regioisomeric comparator in parallel library synthesis allows exploration of how the attachment position modulates the M3/PDE4 selectivity ratio, a question that cannot be answered using only the 4- or 5-substituted analogs.

Physicochemical Property Benchmarking for CNS Drug Discovery Programs

The compound's low molecular weight (149.19 Da), modest logP (0.2385), and balanced TPSA (37.81 Ų) align well with CNS multiparameter optimization (MPO) guidelines . Procurement of the 2-isomer rather than the more lipophilic 5-isomer (predicted boiling point 267 °C, density 1.1 g/cm³) provides a starting point with inherently better alignment to CNS drug-like property space, reducing the need for property-decreasing structural modifications downstream.

Chemical Biology Probe Development Targeting Pyrimidine-Recognizing Enzymes

The conserved hydrogen-bond profile (3 acceptors, 1 donor) across all three isomers makes the 2-isomer a suitable minimalist probe for mapping the hydrogen-bonding requirements of pyrimidine-binding pockets in enzymes such as dihydrofolate reductase or kinases. The 2-substitution pattern offers a distinct exit vector for the azetidine NH compared to the 4- and 5-isomers, enabling systematic interrogation of binding-site topology.

Quote Request

Request a Quote for 2-(Azetidin-3-ylmethyl)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.